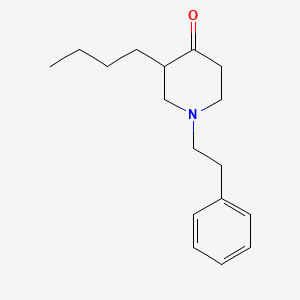

3-Butyl-1-(2-phenylethyl)piperidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

834155-05-4 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

3-butyl-1-(2-phenylethyl)piperidin-4-one |

InChI |

InChI=1S/C17H25NO/c1-2-3-9-16-14-18(13-11-17(16)19)12-10-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3 |

InChI Key |

WPURZZDWDZTFQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CN(CCC1=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving the 3 Butyl 1 2 Phenylethyl Piperidin 4 One Scaffold

Reaction Mechanisms of Piperidin-4-one Ring Formation

The formation of the 3-butyl-1-(2-phenylethyl)piperidin-4-one ring can be achieved through several strategic synthetic routes, with the Dieckmann condensation and aza-Michael additions being prominent examples. These methods provide a foundational understanding of the carbon-carbon and carbon-nitrogen bond formations that construct the core piperidin-4-one heterocycle.

The Dieckmann condensation is a widely utilized method for the synthesis of 4-piperidones. researchgate.net This intramolecular cyclization of a diester is catalyzed by a base to form a β-keto ester. For a precursor to this compound, the reaction would commence with the condensation of 2-phenylethylamine with two equivalents of an appropriate acrylate (B77674) derivative, leading to a diester intermediate. The crucial step involves the base-catalyzed generation of an enolate anion from this diester. researchgate.net This is followed by a rate-determining ring-closure step, where the enolate attacks the second ester carbonyl group, leading to the formation of the six-membered ring and the expulsion of an alkoxide. researchgate.net Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired 1-(2-phenylethyl)piperidin-4-one ring system, which can be further functionalized to introduce the 3-butyl substituent. Careful control of reaction conditions is essential to prevent side reactions such as the retro-Dieckmann reaction, which can cleave the newly formed ring. researchgate.net

Another powerful strategy for constructing the piperidin-4-one ring is through aza-Michael additions . This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. ntu.edu.sgresearchgate.net A double aza-Michael addition, for instance, can be employed where a primary amine reacts with a divinyl ketone. mun.ca For the synthesis of the this compound scaffold, this could involve the reaction of 2-phenylethylamine with a divinyl ketone precursor already bearing the butyl group. The mechanism proceeds through the initial conjugate addition of the amine to one of the vinyl groups, forming an enolate intermediate. This is followed by a second, intramolecular aza-Michael addition where the newly formed secondary amine attacks the second vinyl group, closing the ring to form the piperidin-4-one structure. ntu.edu.sg The reaction can be catalyzed by acids or bases and offers a high degree of atom economy. ntu.edu.sgresearchgate.net

Stereochemical Outcomes and Transition State Analysis

The synthesis of this compound introduces two stereocenters at the C2 and C3 positions of the piperidine (B6355638) ring, making stereocontrol a critical aspect of its synthesis. The relative and absolute stereochemistry of the final product is determined by the transition state energies of the diastereomeric pathways during the ring-forming or substituent-introducing steps.

In reactions such as the double aza-Michael addition, the stereochemical outcome is influenced by the geometry of the transition state during the second, intramolecular cyclization step. ntu.edu.sg The substituents on the developing six-membered ring will adopt positions that minimize steric interactions. For instance, in related syntheses of 2,6-disubstituted piperidines, the formation of the trans isomer is often favored as it places the bulky substituents in a pseudo-equatorial orientation in the chair-like transition state, thereby reducing steric strain. ntu.edu.sg The precise diastereomeric ratio is dependent on the nature of the substituents, the solvent, and the presence of any catalysts that can influence the transition state geometry.

Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of piperidine synthesis. nih.gov Chiral catalysts, such as those derived from proline or thiourea, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. mun.ca In a domino Michael addition/aminalization process, for example, the catalyst forms a transient iminium or enamine intermediate with one of the reactants, which then undergoes a stereoselective reaction. The facial selectivity of the nucleophilic attack is directed by the chiral catalyst, leading to a high degree of enantioselectivity in the final polysubstituted piperidine product. nih.gov While specific transition state analyses for this compound are not extensively reported, computational studies on analogous systems help in rationalizing the observed stereoselectivities by modeling the energies of the various possible transition state structures.

Influence of Substituents on Reaction Pathways and Reactivity (e.g., phenylethyl and butyl groups)

The N-phenylethyl and C3-butyl substituents in this compound exert significant electronic and steric influences on the reactivity of the scaffold and the pathways of its formation.

The N-phenylethyl group is a relatively bulky substituent that can influence the conformation of the piperidine ring and the accessibility of the nitrogen lone pair. In the context of ring formation via Dieckmann cyclization, the presence of this group on the nitrogen atom is a key design element, tethering the two ester-bearing arms of the precursor molecule to facilitate intramolecular cyclization. researchgate.net Its steric bulk may also play a role in directing the stereochemical outcome of reactions at adjacent positions. Electronically, the phenyl group is relatively neutral in this context, connected to the nitrogen via a flexible ethyl chain, and thus has a minimal inductive effect on the nitrogen's basicity compared to an N-aryl substituent.

The C3-butyl group introduces significant steric bulk adjacent to the carbonyl group. This steric hindrance can affect the reactivity of the C4-carbonyl, potentially hindering the approach of nucleophiles. Furthermore, during the formation of the piperidine ring, the presence of the butyl group will strongly influence the diastereoselectivity of the reaction. In order to minimize steric strain in the transition state, the butyl group will preferentially occupy an equatorial position in a chair-like conformation. This preference can be exploited to control the relative stereochemistry of other substituents being introduced onto the ring. The electronic effect of the alkyl butyl group is that of a weak electron-donating group through induction, which can have a minor influence on the reactivity of the nearby carbonyl group.

Catalytic Cycles in Metal- and Organo-catalyzed Processes

The synthesis of substituted piperidin-4-ones, including scaffolds like this compound, can be achieved with high efficiency and selectivity through various metal- and organo-catalyzed reactions. These processes operate via distinct catalytic cycles that enable the formation of the desired product while regenerating the active catalyst.

Metal-catalyzed processes often involve transition metals such as iridium, palladium, rhodium, and gold. nih.govresearchgate.netacs.orgnih.gov A notable example is the iridium-catalyzed "hydrogen borrowing" cascade for the synthesis of substituted piperidines. nih.gov In this type of reaction, an alcohol is temporarily oxidized by the iridium catalyst to an aldehyde, releasing a hydride onto the metal. The aldehyde then reacts with an amine to form an imine, which subsequently cyclizes. The iridium-hydride species then reduces the cyclized intermediate to afford the final piperidine product and regenerate the iridium catalyst. nih.gov Palladium catalysis is also widely employed, for instance, in the cyclization of amino-alkenes. nih.govresearchgate.net A typical catalytic cycle would involve the coordination of the palladium(0) catalyst to the alkene, followed by an intramolecular nucleophilic attack by the amine (aminopalladation) or oxidative addition into a carbon-halogen bond followed by intramolecular cyclization and reductive elimination. mdpi.comnih.gov

Organo-catalyzed processes provide a metal-free alternative for the synthesis of chiral piperidines. nih.gov One such example is the domino Michael addition/aminalization reaction catalyzed by a chiral secondary amine, such as a derivative of proline. nih.govbeilstein-journals.org The catalytic cycle begins with the reaction of the organocatalyst with an aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitroolefin. The resulting intermediate then undergoes an intramolecular cyclization (aminalization), and subsequent hydrolysis releases the polysubstituted piperidine product and regenerates the chiral amine catalyst. nih.gov These organocatalytic domino reactions are highly valued for their ability to construct multiple stereocenters in a single, efficient step. nih.gov

Radical and Ionic Mechanisms in Piperidin-4-one Chemistry

While many reactions for the formation of piperidine rings proceed through ionic intermediates, radical-based mechanisms offer alternative and powerful strategies for the construction of the this compound scaffold.

Radical mechanisms often involve the cyclization of a nitrogen-containing radical onto an unsaturated system. rsc.orgbirmingham.ac.uk Such reactions can be initiated by various means, including the use of radical initiators, photoredox catalysis, or transition metal catalysis. nih.govnih.gov For example, an α-aminoalkyl radical can be generated and subsequently undergo an intramolecular cyclization onto a pendant alkene or alkyne to form the piperidine ring. rsc.org The regioselectivity of the cyclization is typically governed by Baldwin's rules, with 6-exo-trig cyclizations being favored for the formation of six-membered rings. mdpi.com Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes is another example where a radical mechanism is proposed to be in effect. nih.gov In some cases, a competitive 1,5-hydrogen atom transfer (HAT) can occur, leading to byproducts. nih.govmdpi.com

Ionic mechanisms are prevalent in many of the classical methods for piperidin-4-one synthesis. The Dieckmann condensation, for instance, proceeds through the formation of an enolate anion, a quintessential ionic intermediate. researchgate.net Similarly, the aza-Michael addition involves the nucleophilic attack of an amine on an electrophilic alkene, a process governed by ionic interactions. ntu.edu.sgresearchgate.net The distinction between radical and ionic pathways can sometimes be subtle. For instance, a hydrogen abstraction by a radical species involves the transfer of a hydrogen atom (a proton and an electron), whereas a proton transfer in an ionic reaction involves only the movement of the proton. nih.gov Iridium-catalyzed ionic hydrogenation of pyridines to piperidines is a clear example of an ionic pathway, where hydride transfer from a metal-hydride complex is a key step. chemrxiv.orgepfl.chchemrxiv.org Electroreductive cyclization of an imine with a dihaloalkane provides an interesting case where both radical and ionic species are involved; the initial one-electron reduction of the imine forms a radical anion, which then acts as a nucleophile in a subsequent cyclization step. nih.gov

Computational and Theoretical Chemistry Studies of 3 Butyl 1 2 Phenylethyl Piperidin 4 One

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 3-Butyl-1-(2-phenylethyl)piperidin-4-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable molecular structure and to analyze its electronic characteristics. These calculations provide a theoretical framework for understanding the molecule's geometry, orbital energies, and charge distribution.

The piperidine (B6355638) ring, a core feature of this compound, can adopt several conformations, with the "chair" and "boat" forms being the most significant. Computational analysis indicates that for substituted piperidin-4-one rings, the chair conformation is generally the most stable due to minimized steric hindrance and torsional strain. upenn.edunih.govnih.govias.ac.in

In the chair conformation of similar piperidine derivatives, bulky substituents preferentially occupy equatorial positions to reduce steric clashes. nih.govnih.gov For this compound, it is predicted that the butyl group at the C3 position and the phenylethyl group at the N1 position would also favor equatorial orientations to achieve maximum stability. While the boat conformation is a possible alternative, it is typically higher in energy. upenn.eduupenn.edu However, certain substitution patterns or intramolecular interactions can sometimes stabilize a twisted-boat conformation, making it energetically competitive with the chair form. upenn.eduupenn.eduresearchgate.net The precise energy difference between these conformers is determined by calculating the minimum potential energy for each optimized geometry.

Table 1: Predicted Conformational Stability

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair | Lowest | Substituents in equatorial positions to minimize steric strain. |

| Twist-Boat | Higher | May become more stable in highly substituted or strained systems. upenn.eduupenn.edu |

| Boat | Highest | Generally disfavored due to significant steric and torsional strain. upenn.edu |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. nih.govwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. DFT calculations for related piperidin-4-one structures show that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over electron-deficient regions. mdpi.com

Table 2: Representative FMO Data for a Substituted Piperidin-4-one Analog

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.25 |

| E(LUMO) | -0.83 |

| Energy Gap (ΔE) | 5.42 |

Note: This data is for the analog 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one and is provided for illustrative purposes. researchgate.net Specific values for this compound would require dedicated computational analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, which contribute to molecular stability. researchgate.netnih.gov The analysis involves the study of interactions between filled (donor) and vacant (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netchemrxiv.orgresearchgate.netnih.gov The MEP surface is color-coded to represent different electrostatic potential values.

Red regions indicate negative potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site. researchgate.net

Blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions denote areas of neutral potential.

The MEP map provides a visual guide to the molecule's polarity and its potential interaction with other charged or polar species, which is fundamental for understanding its biological activity and intermolecular interactions. chemrxiv.org

Global and Local Reactivity Descriptors

Using Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies (I ≈ -E(HOMO), A ≈ -E(LUMO)). From these values, key reactivity indices are derived:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is given by η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the ease of charge transfer.

These descriptors help in classifying the molecule's reactivity profile and predicting its behavior in chemical reactions.

Table 3: Calculated Reactivity Descriptors for a Substituted Piperidin-4-one Analog

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 6.25 |

| Electron Affinity (A) | -E(LUMO) | 0.83 |

| Electronegativity (χ) | (I+A)/2 | 3.54 |

| Chemical Hardness (η) | (I-A)/2 | 2.71 |

| Chemical Softness (S) | 1/η | 0.37 |

Note: This data is calculated from the FMO energies of the analog 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one and is for illustrative purposes. researchgate.net

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental quantum chemical descriptors that quantify the energy required to remove an electron and the energy released upon adding an electron to a molecule, respectively. These parameters are crucial for understanding a molecule's redox properties and its tendency to participate in charge-transfer interactions.

Within the framework of DFT, IP and EA can be approximated through the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), based on Koopmans' theorem. The relationships are given by:

IP ≈ -EHOMO

EA ≈ -ELUMO

For piperidone derivatives, DFT calculations have been used to determine these values. nih.govresearchgate.net The electronic character of this compound is influenced by its constituent parts: the piperidin-4-one core, the N-(2-phenylethyl) group, and the C3-butyl group. The nitrogen atom's lone pair significantly contributes to the HOMO, making it a primary site for electron donation. Conversely, the LUMO is typically centered on the carbonyl group (C=O), which acts as the primary electron-accepting site. The presence of alkyl (butyl) and aryl (phenylethyl) substituents modulates these energy levels.

| Parameter | Definition | Relation to Frontier Orbitals | Implication for this compound |

|---|---|---|---|

| Ionization Potential (IP) | The minimum energy required to remove an electron from a neutral molecule in its gaseous state. | IP ≈ -EHOMO | A lower IP suggests greater ease of oxidation. The value is influenced by the electron-rich nitrogen and phenyl group. |

| Electron Affinity (EA) | The energy change when an electron is added to a neutral molecule in its gaseous state. | EA ≈ -ELUMO | A higher EA indicates a greater propensity to accept an electron, primarily at the electrophilic carbonyl carbon. |

Electrophilicity and Nucleophilicity Indices

Global reactivity indices, such as electrophilicity and nucleophilicity, are derived from the IP and EA values to provide a quantitative measure of a molecule's reactivity.

The global electrophilicity index (ω) , introduced by Parr, is defined as: ω = μ² / 2η where μ is the electronic chemical potential (μ ≈ -(IP+EA)/2) and η is the chemical hardness (η ≈ (IP-EA)/2). This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. ugm.ac.id Molecules with high ω values are considered strong electrophiles.

The nucleophilicity index (N) provides a scale for a molecule's nucleophilic character. While several definitions exist, it is often evaluated relative to a standard reference. For amines like piperidine, nucleophilicity is a key characteristic, largely dictated by the availability of the nitrogen lone pair. masterorganicchemistry.com The substitution on the nitrogen and the piperidine ring significantly impacts this property. The N-(2-phenylethyl) group and the C3-butyl group in the target molecule influence the steric and electronic environment of the nitrogen atom, thereby modulating its nucleophilicity. masterorganicchemistry.comnih.gov

| Reactivity Index | Definition | Relevance to this compound |

|---|---|---|

| Electrophilicity (ω) | A measure of the propensity of a species to accept electrons. | The primary electrophilic site is the carbonyl carbon of the piperidone ring. |

| Nucleophilicity (N) | A measure of the propensity of a species to donate electrons. | The piperidine nitrogen is the primary nucleophilic center, though its reactivity is sterically and electronically modulated by the large N-phenylethyl substituent. masterorganicchemistry.compearson.com |

Fukui and Parr Functions for Site Reactivity

The Fukui function measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgd-nb.info Condensed Fukui functions (fk) simplify this by providing values for each atomic site (k):

fk+ : For nucleophilic attack (predicts the most electrophilic site).

fk- : For electrophilic attack (predicts the most nucleophilic site).

fk0 : For radical attack.

The Parr functions are derived from the spin density distribution of the radical anion and cation of the neutral molecule and offer an alternative, often more robust, way to characterize electrophilic and nucleophilic centers. rsc.orgresearchgate.netscite.ai

For this compound, these functions would predict:

Nucleophilic Sites (prone to electrophilic attack) : The highest fk- value is expected at the nitrogen atom due to its lone pair, and at the carbonyl oxygen.

Electrophilic Sites (prone to nucleophilic attack) : The highest fk+ value is anticipated at the carbonyl carbon, which is electron-deficient due to the electronegative oxygen atom. The carbon atoms alpha to the carbonyl group may also show electrophilic character. ias.ac.in

| Function | Predicted Most Reactive Site for Electrophilic Attack (Highest fk- / Pk-) | Predicted Most Reactive Site for Nucleophilic Attack (Highest fk+ / Pk+) |

|---|---|---|

| Fukui/Parr Functions | Nitrogen (N1), Carbonyl Oxygen (O) | Carbonyl Carbon (C4) |

Noncovalent Interaction (NCI) Analysis in Piperidone Systems

Noncovalent interactions (NCIs) are critical in determining the conformation, stability, and intermolecular recognition of molecules. The NCI index is a computational tool that allows for the visualization and characterization of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its reduced density gradient (RDG). nih.govmdpi.com

In an NCI plot, different types of interactions are represented by colored isosurfaces:

Blue : Strong attractive interactions (e.g., hydrogen bonds).

Green : Weak attractive interactions (e.g., van der Waals forces).

Red : Strong repulsive interactions (e.g., steric clashes). researchgate.net

For a single molecule of this compound, NCI analysis can reveal intramolecular interactions that stabilize its preferred conformation. These may include:

van der Waals interactions between the butyl chain and the piperidine ring.

C-H···O interactions between hydrogen atoms on the ring or substituents and the carbonyl oxygen.

C-H···π interactions between the alkyl C-H bonds and the aromatic phenyl ring.

Steric repulsion (red areas) highlighting regions of conformational strain, for instance, between the bulky substituents. nih.gov

This analysis provides a detailed three-dimensional map of the subtle forces governing the molecule's structure.

Quantum Chemical Parameters for Reactivity Prediction

Beyond the specific indices mentioned, a suite of other quantum chemical parameters derived from DFT calculations is used to predict molecular reactivity and stability. chemrxiv.orgresearchgate.net These parameters are interconnected and provide a comprehensive picture of the molecule's electronic behavior.

Key parameters include:

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A large gap implies high kinetic stability and low chemical reactivity, as it is energetically less favorable to excite electrons. A small gap suggests the molecule is more polarizable and reactive. ugm.ac.id

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Potential (μ) : Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ -(IP + EA) / 2.

These descriptors are instrumental in building structure-activity relationship models, helping to predict the chemical behavior of novel compounds without the need for empirical testing. chemrxiv.orgresearchgate.netnih.gov

| Parameter | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to deformation of electron cloud. "Hard" molecules are less reactive. |

| Chemical Potential (μ) | -(IP + EA) / 2 | Represents the escaping tendency of electrons; related to electronegativity. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic character of a molecule. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms. For substituted piperidin-4-ones, NMR is essential for confirming the ring conformation and the relative orientation of its substituents. Studies on analogous compounds consistently show that the piperidine (B6355638) ring adopts a stable chair conformation, as this arrangement minimizes steric and torsional strain. vicas.orgniscpr.res.inresearchgate.net

In the case of 3-Butyl-1-(2-phenylethyl)piperidin-4-one, the thermodynamically most stable conformation would feature the bulky butyl and phenylethyl groups in equatorial positions to avoid unfavorable 1,3-diaxial interactions. vicas.orgniscpr.res.in

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed in concert to assign all proton and carbon signals and to map out the molecule's covalent framework and spatial arrangement.

¹H NMR: This technique provides information about the chemical environment and number of different types of protons. The coupling constants (J-values) between adjacent protons are particularly diagnostic of their dihedral angle, which helps in assigning the axial or equatorial orientation of protons on the piperidine ring. Large coupling constants (typically ~10-13 Hz) between vicinal protons indicate a diaxial relationship, confirming a chair conformation. niscpr.res.innih.gov

¹³C NMR: This provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., C=O, aromatic C, aliphatic CH, CH₂, CH₃).

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is used to trace the connectivity of the proton network within the butyl group, the phenylethyl group, and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different fragments of the molecule, such as linking the phenylethyl group to the piperidine nitrogen (N-1) and the butyl group to the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This is vital for stereochemical assignments. For instance, NOE correlations between the axial protons on the piperidine ring can confirm the chair conformation. The absence of NOEs between the butyl group at C-3 and the axial protons at C-5 would further support an equatorial orientation for the butyl substituent. vicas.orgunil.ch

| Technique | Expected Observation | Structural Information Gained |

|---|---|---|

| ¹H NMR | Signals for aromatic, piperidine, phenylethyl, and butyl protons. Large diaxial coupling constants (~10-13 Hz) for ring protons. | Confirms presence of all structural fragments. Establishes chair conformation of the piperidine ring. |

| ¹³C NMR | Distinct signals for carbonyl (~208-212 ppm), aromatic, and multiple aliphatic carbons. | Confirms the carbon skeleton and the presence of the ketone functional group. |

| COSY | Correlations within the -CH₂-CH₂- phenylethyl unit, the butyl chain, and the piperidine ring protons. | Maps proton-proton spin-spin coupling networks. |

| HSQC | Cross-peaks connecting each proton to its directly attached carbon. | Assigns all carbon signals based on proton assignments. |

| HMBC | Correlation from phenylethyl CH₂ protons to piperidine C2/C6. Correlation from butyl CH₂ protons to piperidine C2/C4. | Confirms the points of attachment for the N-phenylethyl and C-3 butyl substituents. |

| NOESY | Spatial correlations between axial protons on the piperidine ring (e.g., H-2ax, H-6ax). | Confirms stereochemistry and the equatorial orientation of bulky substituents. |

While the chair conformation is expected to be stable, the piperidine ring can undergo dynamic processes such as ring inversion (chair-flip). Variable-temperature (VT) NMR studies can be used to investigate these dynamics. By lowering the temperature, the rate of ring inversion can be slowed to the point where signals for both chair conformers might be observed separately. Analyzing the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for this conformational interchange. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comresearchgate.net These methods are complementary and provide a molecular fingerprint that can be used for identification.

For this compound, the most prominent vibrational modes would be:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1710-1725 cm⁻¹, is characteristic of the ketone carbonyl group in a six-membered ring.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine, butyl, and phenylethyl groups are observed just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is typically found in the 1250-1020 cm⁻¹ region.

Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring.

Theoretical calculations using Density Functional Theory (DFT) can be performed on related structures to compute the vibrational frequencies, which aids in the precise assignment of the experimental IR and Raman bands. nih.govnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Ketone C=O Stretch | 1725 - 1710 | IR (Strong), Raman (Weak) |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1250 - 1020 | IR |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high precision, allowing for the calculation of the exact molecular formula (e.g., C₁₇H₂₅NO for the target compound).

Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions, which can then be fragmented. The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of the butyl group or cleavage within the phenylethyl side chain.

Tropylium (B1234903) Ion Formation: A characteristic fragment at m/z 91 is often observed for compounds containing a benzyl (B1604629) or phenylethyl group, corresponding to the stable tropylium cation ([C₇H₇]⁺).

Piperidine Ring Cleavage: The piperidine ring itself can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen or the carbonyl group. A common fragmentation for N-phenethyl piperidines involves cleavage between the α and β carbons of the ethyl linker, resulting in a prominent base peak ion. caymanchem.com

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|

| [M+H]⁺ (Molecular Ion) | 260 | Protonated parent molecule (ESI) |

| [M - C₄H₉]⁺ | 202 | Loss of the butyl group |

| [C₈H₈N]⁺ | 118 | Cleavage of the piperidine ring |

| [C₈H₁₀]⁺ | 106 | Fragment from the phenylethyl group |

| [C₇H₇]⁺ (Tropylium ion) | 91 | Rearrangement and cleavage of the phenylethyl group |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive proof of connectivity, conformation, and stereochemistry, including bond lengths, bond angles, and torsional angles.

For a closely related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, X-ray analysis confirmed that the piperidine ring adopts a chair conformation with the butyl group in an equatorial position. researchgate.net It is highly probable that this compound would exhibit a similar solid-state conformation to minimize steric hindrance. If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can also determine its absolute configuration.

| Parameter | Observation | Structural Implication |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Specifies the symmetry elements within the crystal. |

| Ring Conformation | Chair | Confirms the lowest energy conformation of the piperidine ring. |

| Substituent Orientation | Butyl group is equatorial. | Confirms the thermodynamically favored stereoisomer. |

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular forces that govern the solid-state structure. These forces include hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Correlation with Computational Data

The elucidation of the complex three-dimensional structure and electronic properties of this compound is significantly enhanced by correlating experimental spectroscopic data with theoretical computational models. This synergistic approach allows for a more robust assignment of spectral features and a deeper understanding of the molecule's conformational behavior. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for predicting molecular geometries, vibrational frequencies, and NMR chemical shifts for piperidin-4-one derivatives. tandfonline.comresearchgate.net

Researchers commonly utilize DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to perform geometry optimization. researchgate.netresearchgate.net For a molecule like this compound, these calculations typically predict that the piperidine ring adopts a stable chair conformation. In this conformation, the bulky substituents—the N-(2-phenylethyl) group and the C3-butyl group—are predicted to orient themselves in the more sterically favorable equatorial positions to minimize non-bonded interactions. nih.govnih.gov The computationally optimized structure provides theoretical values for bond lengths and angles, which serve as a benchmark for comparison against data obtained from techniques like X-ray crystallography on analogous compounds. researchgate.net

The correlation between theoretical and experimental spectroscopic data is particularly powerful. For vibrational spectroscopy, DFT calculations can predict the infrared (IR) spectrum. Each calculated vibrational mode corresponds to a specific molecular motion (e.g., C=O stretch, C-H bend), and its calculated frequency and intensity can be compared directly with the experimental FT-IR spectrum. A strong agreement between the calculated and observed wavenumbers allows for definitive assignment of the spectral bands. researchgate.net

Similarly, for Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculated shifts are plotted against the experimental values. A high linear correlation coefficient (R²) from this comparison validates the structural assignment and helps to resolve ambiguities in the experimental spectrum, ensuring that each signal is correctly attributed to the corresponding nucleus in the molecule. nih.gov

Furthermore, computational models provide insights into the molecule's electronic properties through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net For related piperidin-4-one structures, the HOMO is often localized on the piperidine ring, while the LUMO can be delocalized across other parts of the molecule, indicating regions susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

The following tables present representative data illustrating the correlation between experimental results and DFT calculations for compounds structurally similar to this compound, demonstrating the typical level of agreement achieved in such studies.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies

This table shows a comparison of experimental FT-IR frequencies with theoretical frequencies calculated using the DFT/B3LYP method for key functional groups found in piperidin-4-one derivatives.

| Functional Group | Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3350 | ~3345 |

| C-H (Aromatic) | Stretching | ~3050 | ~3055 |

| C-H (Aliphatic) | Stretching | ~2930 | ~2925 |

| C=O | Stretching | ~1715 | ~1720 |

| C-N | Stretching | ~1190 | ~1185 |

| Data are representative values derived from studies on analogous piperidin-4-one compounds. researchgate.netresearchgate.net |

Table 2: Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts

This table illustrates the correlation between experimental ¹³C NMR chemical shifts and theoretical values obtained via GIAO/DFT calculations for the core piperidin-4-one ring carbons.

| Carbon Atom | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) |

| C2 | ~58.5 | ~59.0 |

| C3 | ~45.2 | ~45.8 |

| C4 (C=O) | ~208.0 | ~207.5 |

| C5 | ~41.0 | ~41.3 |

| C6 | ~58.5 | ~59.0 |

| Data are representative values derived from studies on analogous N-substituted piperidin-4-one compounds. nih.govresearchgate.net |

Green Chemistry and Sustainable Approaches in Piperidin 4 One Synthesis

Development of Environmentally Benign Synthetic Routes

Traditional methods for synthesizing piperidin-4-one derivatives, such as the Dieckman condensation, often involve multiple steps, harsh reaction conditions, and the use of stoichiometric amounts of hazardous reagents, leading to significant waste production. In contrast, modern environmentally benign routes focus on one-pot syntheses and multicomponent reactions (MCRs) that enhance atom economy and reduce the number of isolation and purification steps.

One-pot syntheses, in particular, offer a significant advantage by combining multiple reaction steps into a single operation, thereby saving time, energy, and resources. An efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which presents considerable advantages over the classical Dieckman approach. This methodology has been successfully applied to the synthesis of various piperidone derivatives, demonstrating its general utility. For instance, a four-component condensation reaction has been utilized for the one-pot synthesis of highly substituted piperid-4-ones.

The Mannich reaction is another key strategy for the synthesis of piperidin-4-ones, often involving the condensation of an aldehyde, a ketone, and an amine. Greener variations of this reaction are continually being explored to minimize environmental impact. A notable example is a catalyst-free, practical, and robust method for the one-pot, four-component synthesis of diverse fused heterocycles in an environmentally benign aqueous solvent system.

These multi-component tandem reactions, often performed in greener solvents like ionic liquids, provide a highly efficient and chemoselective route to polysubstituted piperidin-4-ones. The development of such straightforward and time-efficient methodologies is crucial for the sustainable production of complex molecules.

Table 1: Comparison of Synthetic Routes for Piperidin-4-one Derivatives

| Feature | Classical Dieckman Approach | Modern One-Pot/Multicomponent Reactions |

| Number of Steps | Multiple | Single pot |

| Atom Economy | Lower | Higher |

| Waste Generation | Significant | Minimized |

| Reaction Conditions | Often harsh | Generally milder |

| Solvent/Reagent Use | Often hazardous and in excess | Greener alternatives, often catalytic |

| Efficiency | Lower overall yield and longer | Higher yields and shorter reaction times |

Utilization of Green Solvents (e.g., Deep Eutectic Solvents, Water-mediated reactions)

The choice of solvent plays a critical role in the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. Water-mediated reactions for the synthesis of heterocyclic compounds are gaining increasing attention.

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. A greener method for the synthesis of 2,6-bis(2/4-hydroxyphenyl) piperidin-4-one derivatives has been reported using a glucose-urea deep eutectic solvent as the reaction medium. This approach avoids the use of harmful organic pollutants. Another study utilized a choline chloride-glucose DES as a solvent, highlighting its advantages over volatile organic solvents.

The use of aqueous ethanol is another example of a greener solvent system that has been successfully employed in the synthesis of dihydropyridines, a related class of N-heterocycles. This method is noted for its high atom-economy, environmental benignity, and applicability to large-scale synthesis.

Table 2: Examples of Green Solvents in Piperidin-4-one Synthesis

| Green Solvent | Type of Reaction | Advantages |

| Water | Multicomponent reactions | Non-toxic, non-flammable, readily available |

| Aqueous Ethanol | One-pot synthesis of dihydropyridines | Environmentally benign, high atom-economy |

| Glucose-Urea DES | Synthesis of piperidin-4-one derivatives | Biodegradable, non-toxic, avoids organic pollutants |

| Choline Chloride-Glucose DES | Synthesis of piperidin-4-one derivatives | Greener alternative to volatile organic solvents |

Energy Efficiency in Piperidin-4-one Synthesis (e.g., Microwave Irradiation, Flow Chemistry)

Energy efficiency is a key principle of green chemistry, aiming to minimize the energy requirements of chemical processes. Synthetic methods that can be conducted at ambient temperature and pressure are preferred. Innovations such as microwave irradiation and flow chemistry offer significant advantages in terms of energy efficiency and reaction control.

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, leading to substantial energy savings. The localized superheating of the reaction mixture under microwave irradiation can also lead to higher yields and cleaner reactions.

Flow chemistry, where reactants are continuously pumped through a reactor, provides excellent control over reaction parameters such as temperature, pressure, and mixing. This precise control can lead to improved yields and selectivity, as well as enhanced safety for highly exothermic or hazardous reactions. Continuous processes are a major target for iterative syntheses, aligning with the goals of green chemistry.

Catalytic Methods for Reduced Waste Generation

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions to proceed with high selectivity under mild conditions. Catalytic methods are preferred over stoichiometric reagents because they are used in small amounts and can often be recycled and reused.

In the context of piperidin-4-one synthesis, various catalytic systems have been explored. For instance, a novel Pd-C catalytic hydrodechlorination-hydrogenation method has been developed for the multi-step one-pot transformation of 4-acylpyridines to the corresponding piperidines. The use of palladium catalysts is also central to cross-coupling reactions that can be employed to functionalize the piperidine (B6355638) ring.

Organocatalysis, which uses small organic molecules as catalysts, offers an alternative to metal-based catalysts, avoiding concerns about metal contamination in the final product. Piperidine itself has been used as an effective organo-base catalyst for the one-pot, four-component synthesis of 1,4-dihydropyridines in ethanol at ambient conditions.

The development of recyclable catalysts is also a key area of research. For example, a surface single-atom alloy Ru1CoNP catalyst has been shown to be effective in the synthesis of piperidines from biomass-derived furfural. The ability to recover and reuse catalysts is crucial for the economic and environmental viability of a synthetic process.

Table 3: Catalytic Methods in the Synthesis of Piperidine Derivatives

| Catalyst Type | Example | Application | Advantages |

| Heterogeneous Metal Catalyst | Pd/C | Hydrodechlorination-hydrogenation | High efficiency, potential for recycling |

| Homogeneous Metal Catalyst | Palladium complexes | Cross-coupling reactions | High selectivity and functional group tolerance |

| Organocatalyst | Piperidine | Four-component synthesis of dihydropyridines | Metal-free, mild reaction conditions |

| Single-Atom Alloy Catalyst | Ru1CoNP/HAP | Synthesis of piperidine from furfural | High activity and selectivity, use of biomass feedstock |

Future Directions and Emerging Research Avenues for Piperidin 4 One Chemistry

Development of Novel Synthetic Strategies for Complex Piperidin-4-one Architectures

The synthesis of piperidin-4-ones has evolved significantly from classical methods to more sophisticated and efficient strategies. The future in this area lies in the development of novel synthetic routes that offer higher complexity, diversity, and stereocontrol in a more atom- and step-economical fashion.

One of the most promising avenues is the continued advancement of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are exceptionally well-suited for generating libraries of structurally diverse piperidin-4-ones. The classic Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that condenses an aldehyde, a β-keto ester, and an amine, continues to be a foundation for modern variations. wikipedia.org Recent innovations include one-pot, four-component condensation reactions that can generate highly substituted and non-symmetrical piperidin-4-ones with good yields. acs.org These methods allow for the rapid assembly of complex scaffolds from simple, readily available starting materials. nih.govresearchgate.netresearchgate.net

Cascade reactions , also known as tandem or domino reactions, represent another frontier in the efficient synthesis of complex piperidin-4-ones. These reactions involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity in a single synthetic operation. For instance, α-imino rhodium carbene-initiated cascade reactions have been developed for the synthesis of piperidin-4-one derivatives, showcasing the potential of this approach to construct intricate molecular architectures. acs.org

Furthermore, the development of stereoselective synthetic methods is crucial for accessing specific stereoisomers of biologically active piperidin-4-ones. The control of stereochemistry at the C3 position, as in the case of 3-Butyl-1-(2-phenylethyl)piperidin-4-one, is a significant challenge. Future strategies will likely focus on the use of chiral catalysts, auxiliaries, and organocatalysis to achieve high levels of enantioselectivity and diastereoselectivity. mdma.ch

The exploration of novel reaction conditions and technologies is also expected to play a pivotal role. This includes the use of flow chemistry, microwave-assisted synthesis, and solvent-free reaction conditions to improve reaction efficiency, reduce environmental impact, and enable the synthesis of previously inaccessible compounds. researchgate.net A recent modular strategy combining biocatalytic C-H oxidation and radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.net Such innovative approaches hold immense promise for the future of piperidin-4-one synthesis.

| Synthetic Strategy | Description | Key Advantages | Representative Example/Concept |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | High atom economy, operational simplicity, rapid generation of molecular diversity. | Petrenko-Kritschenko piperidone synthesis and its modern variants. wikipedia.org |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event. | Significant increase in molecular complexity in one pot, high efficiency. | α-Imino rhodium carbene-initiated annulation. acs.org |

| Stereoselective Synthesis | Methods that preferentially form one stereoisomer over others. | Access to enantiomerically pure compounds, crucial for biological activity. | Asymmetric hydrogenation, chiral auxiliary-guided reactions. |

| Novel Reaction Technologies | Application of new technologies to synthetic chemistry. | Improved efficiency, reduced reaction times, enhanced safety, and sustainability. | Flow chemistry, microwave-assisted synthesis, solvent-free reactions. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis, including the design and prediction of reactions for constructing complex piperidin-4-one architectures. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, thereby accelerating the discovery of new synthetic routes.

Reaction outcome prediction is another area where AI and ML are making significant inroads. By learning from existing experimental data, machine learning algorithms can predict the products, yields, and optimal reaction conditions for a given set of reactants and reagents. This predictive power can save considerable time and resources by minimizing the need for trial-and-error experimentation in the laboratory. For the synthesis of a specifically substituted piperidin-4-one, an ML model could predict the success of various coupling partners and catalysts, guiding the chemist towards the most promising experimental setup.

The successful integration of AI and ML in piperidin-4-one chemistry will depend on the availability of large, high-quality datasets of chemical reactions. The development of standardized data formats and the promotion of data sharing within the chemical community will be crucial for training more accurate and reliable predictive models.

Exploration of New Catalytic Systems for Enantioselective Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of new catalytic systems for the enantioselective synthesis of piperidin-4-ones is a major focus of current and future research. The goal is to achieve high levels of stereocontrol in the formation of chiral centers, such as the C3 position in this compound.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of organic molecules, including heterocyclic compounds. Chiral amines, Brønsted acids, and phase-transfer catalysts can be used to catalyze reactions such as Michael additions, Mannich reactions, and aldol (B89426) condensations, which are key steps in many piperidin-4-one syntheses. The development of new, more efficient, and highly selective organocatalysts will continue to be a vibrant area of research.

Transition metal catalysis also plays a crucial role in enantioselective synthesis. Chiral ligands coordinated to transition metals can induce high levels of asymmetry in a variety of transformations, including hydrogenation, C-H activation, and cross-coupling reactions. The future in this area will involve the design of novel chiral ligands and the exploration of new metal-catalyzed reactions for the asymmetric synthesis of piperidin-4-ones. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has shown promise for the synthesis of chiral piperidines. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental benignity. Enzymes such as transaminases, ketoreductases, and lipases can be used to perform key stereoselective transformations in the synthesis of piperidin-4-one precursors. The development of new enzymes through directed evolution and protein engineering will expand the scope of biocatalysis in this field.

| Catalytic System | Description | Advantages | Potential Application in Piperidin-4-one Synthesis |

| Asymmetric Organocatalysis | Use of small chiral organic molecules as catalysts. | Metal-free, often robust and insensitive to air and moisture. | Enantioselective Mannich and Michael reactions to set the C3 stereocenter. |

| Transition Metal Catalysis | Use of chiral ligand-metal complexes as catalysts. | High turnover numbers, broad substrate scope, diverse reactivity. | Asymmetric hydrogenation of enones, enantioselective C-H functionalization. |

| Biocatalysis | Use of enzymes as catalysts. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Kinetic resolution of racemic intermediates, asymmetric reduction of ketones. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and scale-up. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of reactions are becoming increasingly important in modern organic synthesis. These techniques provide a wealth of information about the concentration of reactants, intermediates, and products as a function of time, enabling a deeper understanding of the reaction progress.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the changes in vibrational modes of molecules during a reaction. These techniques can provide real-time information about the formation and consumption of functional groups, allowing for the tracking of reaction kinetics and the identification of transient intermediates.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the species present in a reaction mixture. By acquiring NMR spectra at regular intervals during a reaction, it is possible to follow the conversion of starting materials to products and to identify and characterize any intermediates that may be formed. This information is invaluable for elucidating reaction mechanisms.

The data generated from these in-situ monitoring techniques can be used to develop accurate kinetic models of the reaction. These models can then be used to optimize reaction conditions, such as temperature, concentration, and catalyst loading, to maximize yield and selectivity. For the synthesis of a complex molecule like this compound, in-situ monitoring could be used to fine-tune the conditions of a multi-step, one-pot synthesis to ensure the efficient formation of the desired product.

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating research and discovery in organic synthesis. By combining theoretical calculations with laboratory experiments, researchers can gain a more comprehensive understanding of chemical reactivity and use this knowledge to design more efficient and selective synthetic methods.

Density Functional Theory (DFT) calculations can be used to model the structures of reactants, transition states, and products, providing insights into reaction mechanisms and energetics. This information can be used to predict the feasibility of a proposed reaction, to understand the origin of stereoselectivity, and to design new catalysts with improved performance. For example, DFT calculations could be used to rationalize the diastereoselectivity observed in the synthesis of a 3-substituted piperidin-4-one and to predict which catalyst would favor the formation of the desired isomer.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in solution, including conformational changes and intermolecular interactions. This information is particularly useful for understanding the role of the solvent and other additives in a reaction.

The predictions from these computational models can then be tested and validated through carefully designed experiments. The experimental results, in turn, can be used to refine and improve the computational models, leading to a virtuous cycle of prediction and validation. This synergistic approach is expected to play an increasingly important role in the future of piperidin-4-one chemistry, enabling the rational design of new synthetic strategies and the discovery of novel piperidin-4-one-based molecules with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 3-Butyl-1-(2-phenylethyl)piperidin-4-one, and how can reaction conditions be optimized for higher yield?

The synthesis of piperidin-4-one derivatives typically involves alkylation of the piperidinone core with appropriate halides. For example, analogous compounds like 1-(but-3-yn-1-yl)piperidin-4-one are synthesized via alkylation of piperidinone with propargyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or acetonitrile) . To optimize yield:

- Temperature control : Maintain 0–25°C to minimize side reactions.

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for high purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Structural validation requires a combination of spectroscopic methods:

- NMR : Analyze and NMR to confirm substituent positions and stereochemistry. For instance, the carbonyl group (C=O) in piperidin-4-one derivatives resonates at ~205–210 ppm in NMR .

- IR spectroscopy : Identify the ketone group (C=O stretch at ~1700 cm⁻¹) and aliphatic/aromatic C-H stretches .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring agreement with theoretical values.

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening should focus on target-agnostic assays:

- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Kinase inhibition : Test against ACK1 (TNK2) via ATPase activity assays, given structural similarities to ACK1 inhibitors like 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Storage : Keep in a cool, dry place away from oxidizers and acids. Refer to safety data sheets (SDS) for piperidin-4-one derivatives, which highlight potential respiratory and skin irritation risks .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the interaction of this compound with potential therapeutic targets?

- Target selection : Prioritize receptors implicated in diseases (e.g., ACK1 for cancer , GPCRs for neurological disorders).

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores with known inhibitors (e.g., ACK1 inhibitors with binding affinities <10 µM) . Adjust the compound’s alkyne or phenyl groups to optimize hydrogen bonding and hydrophobic interactions.

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo data for this compound’s pharmacological effects?

- Bioavailability analysis : Measure plasma concentration via LC-MS to assess absorption issues .

- Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubation followed by HPLC .

- Assay recalibration : Validate in vitro assays with positive controls (e.g., tamoxifen for cytotoxicity) to rule out false negatives .

Q. What experimental approaches can elucidate the metabolic pathways and enzymatic interactions of this compound?

- Cytochrome P450 assays : Incubate the compound with recombinant CYP3A4/2D6 isoforms and quantify metabolites via LC-MS .

- Reaction phenotyping : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes.

- Pharmacokinetic studies : Conduct time-course analyses in rodent models to determine half-life and clearance rates.

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance selectivity?

- Substituent variation : Systematically replace the butyl or phenylethyl groups with bioisosteres (e.g., cyclopropyl or fluorinated analogs) .

- Activity cliffs : Compare IC₅₀ values across derivatives to identify critical functional groups. For example, piperidin-4-one derivatives with halogenated aryl groups show enhanced kinase inhibition .

- Computational modeling : Apply QSAR models to predict binding affinities before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.